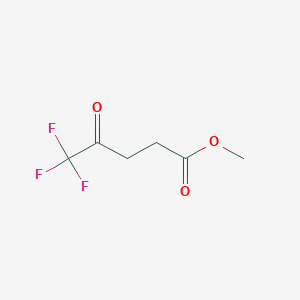![molecular formula C9H14O2 B3049992 1-Oxaspiro[4.5]decan-4-one CAS No. 22929-53-9](/img/structure/B3049992.png)
1-Oxaspiro[4.5]decan-4-one
Übersicht
Beschreibung
1-Oxaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C9H14O2 . It is stored in a dry, sealed environment, preferably under -20°C .
Synthesis Analysis
The synthesis of this compound involves a novel Lewis acid-catalyzed Prins/pinacol cascade process . This process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Prins/pinacol cascade process . This process involves the reaction of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
1-Oxaspiro[4.5]decan-4-one derivatives have been studied for their potential antihypertensive properties. A series of these compounds, substituted with various groups, demonstrated significant activity in reducing blood pressure in hypertensive rats. Some of these compounds were identified as alpha-adrenergic blockers, showing promise for therapeutic applications in hypertension management (Caroon et al., 1981).
Neuroprotective and Antiamnesic Effects
Several 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives exhibited potent inhibitory effects on neural calcium uptake. These compounds showed protective action against brain edema and memory and learning deficits caused by triethyltin chloride (TET). Their pharmacological profile suggests a unique mechanism of action, differing from known calcium antagonists and sodium channel blockers (Tóth et al., 1997).
Synthetic Strategies for Spiroaminals
This compound and its derivatives are interesting targets for chemical synthesis due to their presence in natural products with biological activities. The synthesis strategies for these spiroaminals have been extensively reviewed, underscoring their importance in organic chemistry and potential therapeutic applications (Sinibaldi & Canet, 2008).
Antiviral Potential
A study revealed that certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives showed inhibition against human coronavirus, demonstrating their potential as antiviral agents. The most active compound exhibited an EC50 value comparable to known coronavirus inhibitors, highlighting the 1-thia-4-azaspiro[4.5]decan-3-one scaffold as significant in antiviral drug development (Apaydın et al., 2019).
Antitumor Activity
Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized and evaluated for their anticancer activity. Some derivatives showed moderate to potent activity against various cancer cell lines, including lung, breast, and cervical cancers. This research opens avenues for developing new anticancer therapies based on the 1-oxa-4-azaspiro[4.5]decan-4-one structure (Yang et al., 2019).
Safety and Hazards
The safety data sheet for 1-Oxaspiro[4.5]decan-4-one indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Wirkmechanismus
Target of Action
It’s known that the compound is synthesized via a lewis acid-catalyzed prins/pinacol cascade process . This process is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Mode of Action
The mode of action of 1-Oxaspiro[4.5]decan-4-one involves its interaction with its targets, which are likely to be a variety of aldehydes . The compound is synthesized through a cascade of Prins/pinacol rearrangement . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .
Biochemical Pathways
The compound is known to be synthesized from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of prins/pinacol rearrangement . This suggests that the compound may affect pathways involving these substances.
Result of Action
It’s known that the compound is synthesized via a novel lewis acid-catalyzed prins/pinacol cascade process . This suggests that the compound may have effects related to this process.
Eigenschaften
IUPAC Name |
1-oxaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQQXBSYISQVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536510 | |
| Record name | 1-Oxaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22929-53-9 | |
| Record name | 1-Oxaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


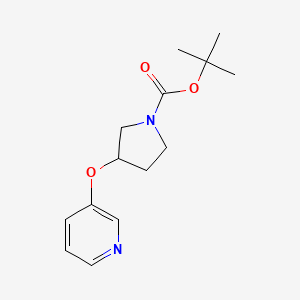


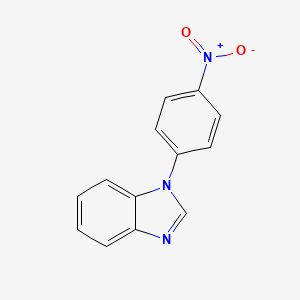
![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)
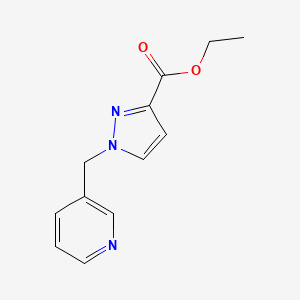



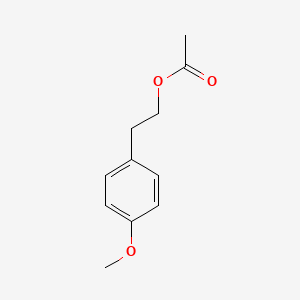
![7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B3049923.png)


